1,3,5-Tribromoadamantane
Overview
Description
1,3,5-Tribromoadamantane is a derivative of adamantane, a compound characterized by a rigid, diamond-like framework. The tribromoadamantane variant implies the substitution of hydrogen atoms with bromine atoms at the 1, 3, and 5 positions of the adamantane structure. This substitution likely affects the compound's reactivity and physical properties, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of adamantane derivatives can be complex due to the cage-like structure of the molecule. For example, the synthesis of 1-boraadamantane involves a reaction with dimethylsulfoxonium methylide to afford a monohomologated product, which can further undergo polyhomologation to generate star polymethylene polymers with a cyclohexane core . Although not directly about 1,3,5-tribromoadamantane, this study provides insight into the synthetic challenges and strategies for modifying adamantane derivatives.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is influenced by the substituents attached to the adamantane core. For instance, the structure of a 4-methylene-3-borahomoadamantane derivative shows that the planes of the carbon double bonds are strongly twisted due to bulky substituents, and the boron atoms deviate from ideal trigonal planar geometry due to tension in the tricyclic frameworks . This information is relevant as it highlights how substituents like bromine in 1,3,5-tribromoadamantane could impact the overall molecular geometry and stability.
Chemical Reactions Analysis
The reactivity of adamantane derivatives can vary significantly with different substituents. For example, the reactivity of 1-boraadamantane with ylides can lead to the formation of complex structures such as giant "tube-like" structures . In the context of 1,3,5-tribromoadamantane, the presence of bromine atoms could introduce unique reactivity patterns, potentially making it a useful reagent in the synthesis of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are closely tied to their molecular structure. For example, the study of 3-methyl-1-boraadamantane revealed that the boron atom configuration is pyramidal, which affects the bond lengths and angles within the molecule . This kind of detailed structural information is crucial for understanding the properties of 1,3,5-tribromoadamantane, such as its reactivity, boiling point, solubility, and potential applications in material science or pharmaceuticals.
Scientific Research Applications
Coordination Chemistry and Catalysis
1,3,5-Tribromoadamantane has been studied for its potential in coordination chemistry. The compound's cage-like structure and solubility properties have led to its use in solubilizing transition metal complexes in aqueous phases. These properties have applications in catalysis, particularly in aqueous phase or biphasic homogeneous catalysis using metals like Rhodium, Ruthenium, and Palladium (Phillips et al., 2004).
Synthesis and Structural Studies
The synthesis and structural properties of derivatives of 1,3,5-Tribromoadamantane have been extensively explored. Studies include the bromination of halo-adamantanes, leading to the formation of tri- and tetrabromoadamantanes (Simonenko et al., 1973). Another study focuses on the synthesis and characterization of 4-methylene-3-borahomoadamantane derivatives (Wrackmeyer et al., 2006).
Photoluminescence and Medicinal Applications
The use of 1,3,5-Tribromoadamantane derivatives in photoluminescence and medicinal applications has been researched. For example, the use of transition metal complexes involving 1,3,5-Tribromoadamantane derivatives has shown potential in antitumoral tests and photoluminescent applications (Phillips et al., 2004).
Reactivity and Transformation Studies
Research has been conducted on the reactivity and transformation of adamantane derivatives, including 1,3,5-Tribromoadamantane. This includes studies on the selective dibromination of adamantane and the synthesis of strained hydrocarbons with inverted carbon atoms (Talaty et al., 1968); (Pincock et al., 1972).
Organometallic Complexes and Catalysis
1,3,5-Tribromoadamantane derivatives have been used to create organometallic complexes with potential applications in catalysis. These complexes have been synthesized and characterized, exploring their potential in various catalytic reactions, including hydrosilylation (Anselmo et al., 2013).
Sensitivity and Performance in Energetic Materials
There has been research into the sensitivity and performance of energetic materials, including derivatives of 1,3,5-Tribromoadamantane. This research provides insights into the relationships between sensitivity and performance in such materials (Zeman & Jungová, 2016).
Safety and Hazards
properties
IUPAC Name |
1,3,5-tribromoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCLLQRZXWUEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360850 | |
Record name | 1,3,5-tribromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromoadamantane | |
CAS RN |
707-34-6 | |
Record name | 1,3,5-tribromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary research focus regarding 1,3,5-Tribromoadamantane based on the provided abstract?
A1: The primary research focus, according to the abstract, is on the preparation of 1,3,5-Tribromoadamantane []. This suggests the study likely details the synthetic methods used to produce this specific compound.
Q2: Can we extrapolate information about the compound's interactions, applications, or properties solely from the title "Preparation of 1,3,5-Tribromoadamantane"?
A2: No, we cannot. The title solely indicates a focus on the synthesis of 1,3,5-Tribromoadamantane []. To understand its interactions, applications, properties (like spectroscopic data, stability, or potential catalytic activity), we need the full research paper.
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